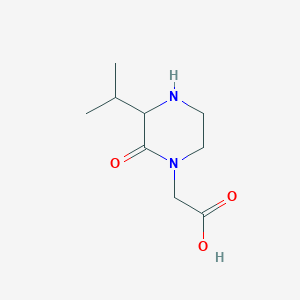
(3-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(®-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID is a chiral compound with a piperazine ring structure It is characterized by the presence of an isopropyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (®-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Oxidation to Form the Ketone: The oxidation of the piperazine ring to introduce the oxo group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of (®-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(®-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(®-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (®-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID: The enantiomer of the compound with similar chemical properties but different biological activity.
N-ISOPROPYL-PIPERAZINE: A related compound with a similar piperazine ring structure but lacking the oxo and carboxylic acid groups.
Uniqueness
(®-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID is unique due to its specific chiral configuration and the presence of both the isopropyl and carboxylic acid functional groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(2-oxo-3-propan-2-ylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)8-9(14)11(4-3-10-8)5-7(12)13/h6,8,10H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
BKKAUSHIHDEIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(CCN1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




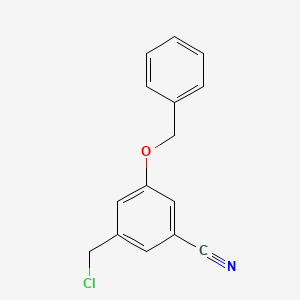
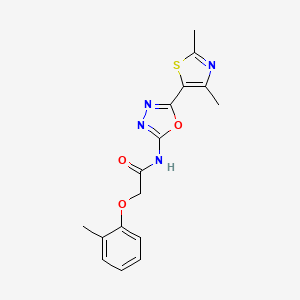
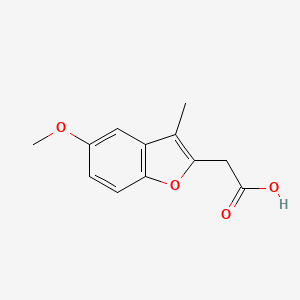
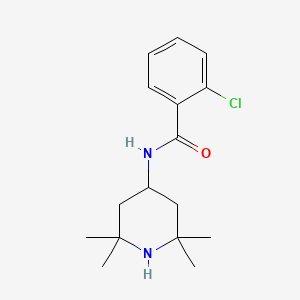
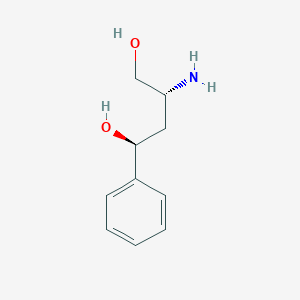
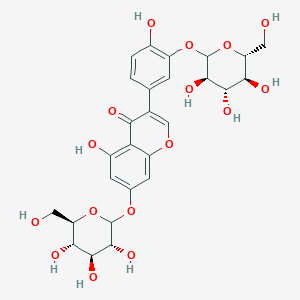
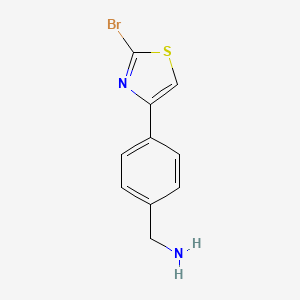
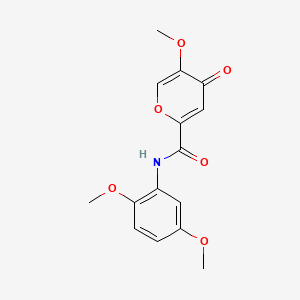
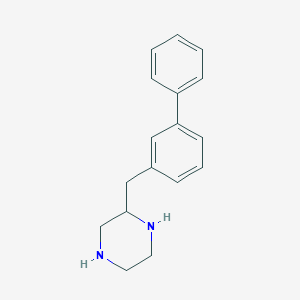
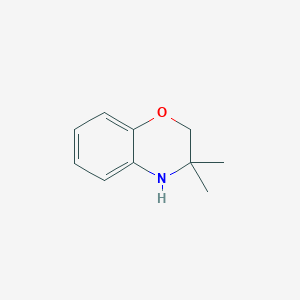
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14866076.png)

